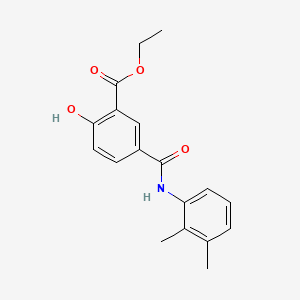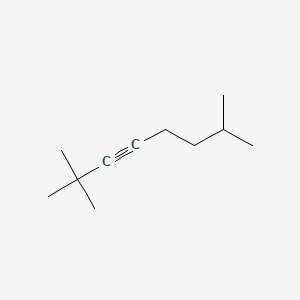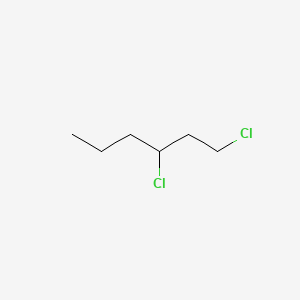
1,3-Dichlorohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the first and third carbon atoms in a hexane chain. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, this compound is produced by the direct chlorination of hexane using chlorine gas. The reaction is conducted in a chlorination reactor where hexane and chlorine gas are introduced, and the reaction is facilitated by UV light or a suitable catalyst. The resulting mixture is then purified through distillation to obtain pure this compound .
化学反应分析
Types of Reactions: 1,3-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Depending on the oxidizing agent used.
科学研究应用
1,3-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dichlorohexane involves its reactivity as an alkyl halide. The chlorine atoms in the compound are highly electronegative, making the carbon-chlorine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
相似化合物的比较
- 1,2-Dichlorohexane
- 1,4-Dichlorohexane
- 1,6-Dichlorohexane
Comparison: 1,3-Dichlorohexane is unique due to the position of the chlorine atoms on the first and third carbon atoms, which influences its reactivity and the types of reactions it undergoes. In comparison, 1,2-Dichlorohexane and 1,4-Dichlorohexane have chlorine atoms on adjacent or opposite carbon atoms, respectively, leading to different chemical behaviors and applications .
属性
CAS 编号 |
56375-88-3 |
|---|---|
分子式 |
C6H12Cl2 |
分子量 |
155.06 g/mol |
IUPAC 名称 |
1,3-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
InChI 键 |
YMVCUGKJZXZKSG-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
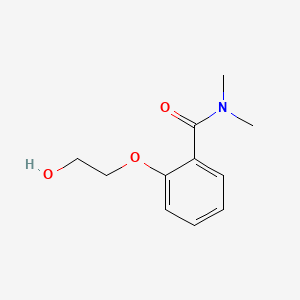
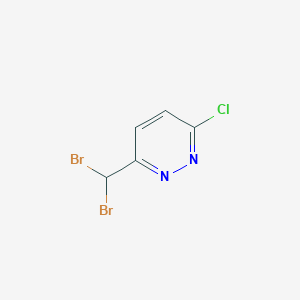
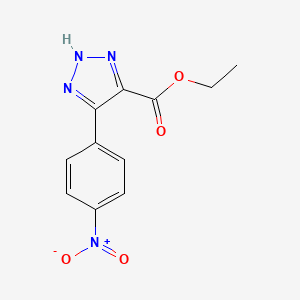
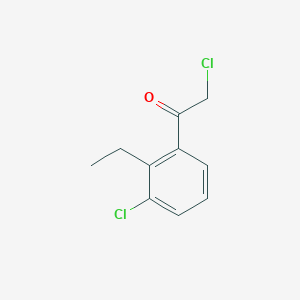
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
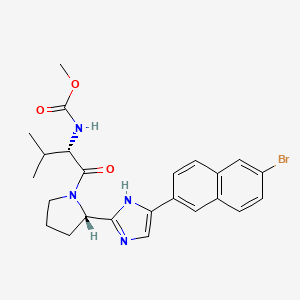
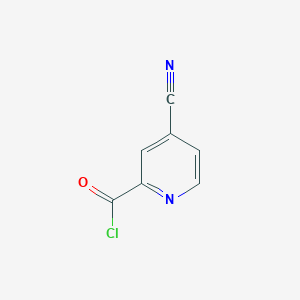
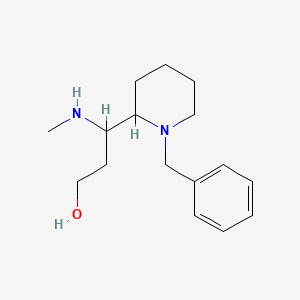

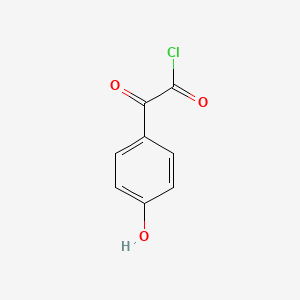
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
